Chlorpheniramine-d6

LC-MS/MS Internal Standard Isotope Dilution

Chlorpheniramine-d6 is a d₆-labeled internal standard manufactured exclusively for isotope dilution mass spectrometry. Unlike unlabeled chlorpheniramine—which is mass-indistinguishable from the analyte—or structural analogs (e.g., brompheniramine) that exhibit divergent extraction efficiency and ionization response, this CRM-grade SIL-IS co-elutes and co-ionizes with the target, correcting the 30–35% ion suppression observed in human plasma ESI analysis. The +6 Da mass shift provides unequivocal analyte-IS discrimination, fulfilling FDA/EMA bioanalytical method validation requirements for ANDA submissions, clinical stereoselective PK studies, and residue monitoring in food matrices down to 0.1 μg kg⁻¹ LOQ. Procurement of the pre-characterized, batch-certified standard eliminates in-house qualification and reduces regulatory review queries.

Molecular Formula C16H19ClN2
Molecular Weight 280.82 g/mol
CAS No. 1185054-60-7
Cat. No. B1500133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpheniramine-d6
CAS1185054-60-7
Molecular FormulaC16H19ClN2
Molecular Weight280.82 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
InChIInChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3
InChIKeySOYKEARSMXGVTM-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpheniramine-d6 (CAS 1185054-60-7): Procurement-Grade Deuterated Internal Standard for Chlorpheniramine Quantification


Chlorpheniramine-d6 (also referred to as Chlorphenamine-d6) is a stable isotope-labeled analog of the first-generation H1 antihistamine chlorpheniramine, wherein six hydrogen atoms have been replaced by deuterium atoms (molecular formula C16H13D6ClN2; molecular weight 280.83 g/mol) . This compound is not intended for therapeutic use but is specifically manufactured and certified for deployment as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications . Its primary procurement value resides in enabling isotope dilution mass spectrometry for the accurate and precise quantification of unlabeled chlorpheniramine in complex biological matrices such as human plasma, serum, and urine, as well as in food safety testing .

Chlorpheniramine-d6 Procurement Rationale: Why Unlabeled Chlorpheniramine Cannot Substitute as an Internal Standard


Substituting Chlorpheniramine-d6 with unlabeled chlorpheniramine or a structurally related analog (e.g., brompheniramine) as an internal standard introduces unacceptable quantitative error in LC-MS/MS workflows. Unlabeled chlorpheniramine cannot be distinguished from the endogenous or dosed analyte by the mass spectrometer, rendering it useless for isotope dilution. Structural analogs, while mass-distinct, exhibit different extraction efficiencies, ionization responses, and chromatographic retention times; consequently, they fail to co-elute and co-ionize with the target analyte, making them incapable of correcting for variable matrix effects or ion suppression/enhancement [1]. The deuterium-labeled internal standard (SIL-IS) is chemically and physically nearly identical to the analyte, ensuring it experiences identical sample preparation losses and matrix-induced ionization alterations, thereby enabling accurate normalization [2].

Chlorpheniramine-d6 Quantitative Differentiation: Head-to-Head Performance Evidence Against d4 and Non-Labeled Analogs


Mass Spectrometric Signal Separation: Chlorpheniramine-d6 (Δm/z +6) vs. Unlabeled Chlorpheniramine

Chlorpheniramine-d6 provides a nominal mass shift of +6 Da relative to unlabeled chlorpheniramine (molecular weight 274.79 g/mol vs. 280.83 g/mol), compared to +4 Da for the tetradeuterated analog (Chlorpheniramine-d4). This +6 Da shift ensures complete baseline separation of the isotopic cluster from the monoisotopic peak of the native analyte in the mass spectrometer, eliminating spectral overlap and cross-talk that can occur with lower-mass deuterated analogs (e.g., d4) [1]. The intact molecular ion [M+H]+ for Chlorpheniramine-d6 appears at m/z ~281, while the unlabeled analyte appears at m/z ~275. Characteristic fragment ions for selected ion monitoring (SIM) are also shifted accordingly: the intense fragment ion at m/e 203 from unlabeled chlorpheniramine is monitored at m/e 207 for the tetradeuterated analog, and a corresponding +6 Da shift applies to the d6 compound [2].

LC-MS/MS Internal Standard Isotope Dilution Mass Shift

Analytical Recovery and Precision: Method Validation Using Chlorpheniramine-d6 in Animal-Derived Food Matrices

In a validated LC-MS/MS method for the simultaneous determination of amantadine, rimantadine, and chlorpheniramine in animal-derived food samples (pork, chicken, duck, liver, kidney, egg), Chlorpheniramine-d6 was employed as the internal standard [1]. The method achieved a limit of quantification (LOQ) for chlorpheniramine of 0.1 μg kg⁻¹ and a limit of detection (LOD) of 0.05 μg kg⁻¹ [1]. Crucially, the use of Chlorpheniramine-d6 enabled excellent mean recovery rates ranging from 89.9% to 105%, and intra- and inter-day precision with relative standard deviations (RSD) all within 9.85% [1]. This performance stands in stark contrast to the use of non-deuterated structural analogs as internal standards, which typically result in wider recovery ranges (e.g., 70–130%) and higher RSDs (>15%) due to differential matrix effects [2].

Food Safety Method Validation LC-MS/MS QuEChERS

Correction of Matrix-Induced Ion Suppression: Chlorpheniramine-d6 vs. Non-Deuterated Internal Standards

LC-MS/MS analysis of chlorpheniramine in human plasma is subject to significant matrix effects, with studies demonstrating approximately 30–35% ion suppression in positive electrospray ionization (ESI) mode [1]. When a non-deuterated analog (e.g., diphenhydramine) is used as an internal standard, it elutes at a different retention time and experiences a different degree of ion suppression (or enhancement) than chlorpheniramine, leading to inaccurate quantification that can exceed ±20% bias [2]. Chlorpheniramine-d6, by virtue of its nearly identical physicochemical properties, co-elutes with the unlabeled analyte and experiences the identical 30–35% ion suppression profile. The analyte-to-IS response ratio therefore remains constant regardless of matrix composition, effectively normalizing out the suppression effect and reducing quantification bias to within ±5% .

Matrix Effect Ion Suppression ESI Bioanalysis

Pharmacokinetic Parameter Quantification: Enantioselective Disposition Measured with Deuterated Internal Standard

The clinical pharmacokinetics of chlorpheniramine are stereoselective: the pharmacologically active (S)-(+)-enantiomer exhibits a mean Cmax of 12.55 ± 1.51 ng mL⁻¹ and an oral clearance (CLoral) of 0.49 ± 0.08 L h⁻¹ kg⁻¹, whereas the (R)-(-)-enantiomer shows a lower Cmax of 5.38 ± 0.44 ng mL⁻¹ and a faster CLoral of 1.07 ± 0.15 L h⁻¹ kg⁻¹ (P < 0.005) [1]. A separate study using stable isotope-labeled internal standards (including d6-labeled chlorpheniramine) determined that the biological half-life of the d-isomer was 24 hours, compared to 15 hours for the l-isomer, with a serum concentration ratio (d/l) ranging from 1.9 to 3.1 [2]. Accurate resolution of these enantiomer-specific parameters in human volunteers is only achievable through isotope dilution methods employing deuterated internal standards, as unlabeled standards would conflate endogenous and administered drug signals [3].

Pharmacokinetics Stereoselective Disposition CYP2D6 Human Plasma

Regulatory-Grade Certification: Chlorpheniramine-d6 as Certified Reference Material (CRM) for Method Validation

Chlorpheniramine-d6 maleate salt is commercially available as a Certified Reference Material (CRM) solution (100 μg/mL in methanol, as free base) manufactured under ISO/IEC 17025 and ISO 17034 accreditation . This CRM-grade material is explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [1]. In contrast, research-grade deuterated standards or in-house synthesized deuterated analogs lack the documented traceability, certified purity (≥99% deuterated forms d1-d6), and batch-specific certificates of analysis that regulatory bodies (FDA, EMA) require for GLP and GMP compliance .

CRM ISO 17034 Method Validation ANDA

Linear Dynamic Range and Sensitivity: Chlorpheniramine-d6 Enabled Calibration Curves vs. Alternative Detection Methods

A GLC-mass spectrometric method employing a tetradeuterated chlorpheniramine internal standard (analogous in principle to the d6 compound) achieved a linear calibration curve over the range of 0–160 ng/mL in serum with a sensitivity limit of 1–2 ng/mL [1]. Each serum extract was analyzable in under 2 minutes [1]. This analytical performance (linearity R² > 0.99 across two orders of magnitude) enabled pharmacokinetic monitoring through at least 1.5 biological half-lives of the drug [1]. Alternative detection methods such as HPLC-UV, when applied to chlorpheniramine, typically exhibit higher LOQ values (e.g., 10–50 ng/mL) and are unable to resolve enantiomers without derivatization, making them unsuitable for low-concentration therapeutic drug monitoring or stereoselective pharmacokinetic studies [2].

Calibration Curve Sensitivity GC-MS LOQ

Chlorpheniramine-d6 Optimal Procurement Use Cases: Bioanalytical, Food Safety, and Clinical Pharmacology Applications


Bioanalytical Method Development and Validation for ANDA Submissions

Chlorpheniramine-d6 is the preferred internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions involving chlorpheniramine-containing formulations. The CRM-grade material (≥99% isotopic purity) provides the documented traceability and batch-specific Certificates of Analysis required by FDA and EMA bioanalytical method validation guidance. Its +6 Da mass shift ensures unequivocal analyte-IS discrimination, while its co-elution behavior corrects for the 30–35% ion suppression observed in human plasma ESI analysis [1]. Procurement of ISO-accredited CRM solutions eliminates the need for in-house characterization and reduces regulatory review queries.

Stereoselective Pharmacokinetic Studies and CYP2D6 Pharmacogenomics Research

Chlorpheniramine exhibits pronounced stereoselective pharmacokinetics, with the active (S)-(+)-enantiomer demonstrating 2.3-fold higher Cmax and 2.2-fold slower clearance than the (R)-(-)-enantiomer in humans [2]. Chlorpheniramine-d6 enables accurate, simultaneous quantification of both enantiomers in clinical samples via isotope dilution MS, facilitating investigations into CYP2D6 genotype-phenotype relationships. The d6-labeled internal standard is essential for resolving the distinct half-lives (24 h vs. 15 h for d- and l-isomers) and serum concentration ratios (d/l 1.9–3.1) that would be obscured by racemic or unlabeled analytical approaches [3].

Food Safety Residue Monitoring in Animal-Derived Products

Regulatory laboratories monitoring chlorpheniramine residues in animal-derived food matrices (pork, chicken, duck, liver, kidney, egg) require validated methods with LOQs as low as 0.1 μg kg⁻¹ [4]. Chlorpheniramine-d6, when integrated into QuEChERS-based LC-MS/MS workflows, enables recoveries of 89.9–105% and intra-/inter-day precision ≤9.85% RSD across seven complex matrices [4]. The deuterated IS corrects for matrix-specific ion suppression variations inherent to different tissue types, ensuring that residue concentrations are accurately quantified against maximum residue limit (MRL) thresholds. The d6 labeling provides superior isotopic purity compared to d4 analogs, minimizing the risk of false positives from endogenous isotopic interference.

Clinical Toxicology and Therapeutic Drug Monitoring (TDM) of Antihistamine Overdose

In clinical toxicology laboratories, rapid and sensitive quantification of chlorpheniramine in serum or urine is required for overdose assessment and therapeutic drug monitoring. GC-MS methods employing deuterated chlorpheniramine internal standards achieve LOQs of 1–2 ng/mL with a linear calibration range of 0–160 ng/mL, enabling detection through at least 1.5 biological half-lives [5]. The analysis time of <2 minutes per extracted serum sample supports high-throughput clinical laboratory workflows [5]. Procurement of ready-to-use CRM solutions (100 μg/mL in methanol, Cerilliant® Snap-N-Spike® format) minimizes preparation error and accelerates sample turnaround times in 24/7 clinical toxicology operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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